MFCD06594784

Description

MFCD06594784 is a chemical compound cataloged under the MDL number this compound. Based on analogous compounds (e.g., CAS 56469-02-4 and CAS 905306-69-6), this compound likely contains heteroatoms (e.g., nitrogen, oxygen) and aromatic or aliphatic frameworks that enable coordination with transition metals or participation in catalytic cycles .

Key inferred properties (based on similar compounds):

- Molecular Weight: Likely between 138–200 g/mol (aligned with compounds in ).

- Functional Groups: Potential hydroxyl, amine, or alkene groups, common in ligands and bioactive molecules.

- Applications: Possible use in catalysis (e.g., as a ligand in transition metal complexes) or medicinal chemistry (e.g., enzyme inhibitors or receptor modulators) .

Properties

IUPAC Name |

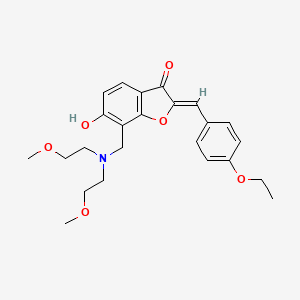

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO6/c1-4-30-18-7-5-17(6-8-18)15-22-23(27)19-9-10-21(26)20(24(19)31-22)16-25(11-13-28-2)12-14-29-3/h5-10,15,26H,4,11-14,16H2,1-3H3/b22-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMQJAFERANWIW-JCMHNJIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD06594784 can be achieved through several synthetic routes. One common method involves the use of bis(2-methoxyethyl)ether and molecular oxygen in an oxidative dehydrogenative coupling reaction . This approach is efficient and clean, as it does not require an external initiator, catalyst, or additive. The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

MFCD06594784 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(2-methoxyethyl)amino group can be replaced by other nucleophiles such as halides or thiols.

Scientific Research Applications

MFCD06594784 has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD06594784 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

The following analysis compares MFCD06594784 with three structurally or functionally related compounds: CAS 56469-02-4 (MFCD02258901), CAS 905306-69-6 (MFCD10697534), and CAS 1761-61-1 (MFCD00003330).

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogues

Key Observations :

- Structural Diversity : CAS 1761-61-1 contains bromine and a carboxylic acid group, distinguishing it from nitrogen-rich analogues like CAS 905306-69-5.

- Solubility : this compound likely shares poor aqueous solubility (Log S < -2) with CAS 56469-02-4 and CAS 1761-61-1, limiting bioavailability without formulation optimization .

- Functional Roles : CAS 905306-69-6’s pyridine-methoxy structure suggests enzyme inhibition (e.g., kinase targets), whereas this compound may prioritize metal coordination due to inferred amine/hydroxyl groups .

Key Observations :

- Green Chemistry : CAS 1761-61-1 uses recyclable A-FGO catalysts, aligning with sustainable synthesis trends .

- Efficiency : High yields (>90%) are achievable for brominated and nitrogen-containing compounds, whereas methoxy-pyridine derivatives (e.g., CAS 905306-69-6) require optimized coupling agents for moderate yields .

Pharmacological and Industrial Relevance

- CAS 905306-69-6: Non-BBB permeable but exhibits strong CYP inhibition, useful for peripheral enzyme targeting .

- This compound : Predicted to combine metal-binding capacity (for catalysis) with moderate bioavailability, enabling dual-use in industrial and preclinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.